molecular formula C12H27NO B1238778 (2S,3R)-2-Aminododecan-3-ol

(2S,3R)-2-Aminododecan-3-ol

Cat. No.: B1238778
M. Wt: 201.35 g/mol
InChI Key: AGYWAEBSOUKZJQ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Aminododecan-3-ol is a naturally occurring 2-amino-3-alkanol first isolated from the ascidian Clavelina oblonga collected in Brazil . This compound is part of a broader class of 2-amino-3-alkanols commonly found in tunicates and some sponges, which are structurally related to sphingosine, a central structural element of sphingolipids . The absolute stereochemistry of the compound was determined to be (2S,3R) through circular dichroism analysis . The primary research value of this compound lies in its significant in vitro antifungal activity. It demonstrated potent activity against Candida albicans ATCC 10231 with a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL, and activity against Candida glabrata with a MIC of 30 µg/mL . This potent and selective antifungal profile makes it a valuable reference standard in microbiological assays and a promising lead compound for investigating novel antifungal mechanisms and pathways. The compound has also been the subject of total synthesis studies, which help confirm its structure and facilitate further biological evaluation . For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

(2S,3R)-2-aminododecan-3-ol

InChI

InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h11-12,14H,3-10,13H2,1-2H3/t11-,12+/m0/s1

InChI Key

AGYWAEBSOUKZJQ-NWDGAFQWSA-N

SMILES

CCCCCCCCCC(C(C)N)O

Isomeric SMILES

CCCCCCCCC[C@H]([C@H](C)N)O

Canonical SMILES

CCCCCCCCCC(C(C)N)O

Synonyms

(2S,3R)-2-aminododecan-3-ol
2-aminododecan-3-ol

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2s,3r 2 Aminododecan 3 Ol

Development of Concise and High-Yielding Methodologies

The pursuit of efficient and stereocontrolled syntheses for (2S,3R)-2-aminododecan-3-ol is driven by its interesting biological profile as an antifungal agent. researchgate.netarkat-usa.org Researchers have developed several methodologies that are both concise and provide high yields, often leveraging the chiral pool or employing powerful asymmetric reactions to establish the two contiguous stereocenters. These approaches aim to maximize efficiency by reducing the number of synthetic steps while maintaining excellent stereochemical control.

Key strategies in the development of concise and high-yielding synthetic routes to this compound and related sphingoid structures often begin with readily available chiral starting materials. L-serine and its derivatives, such as Garner's aldehyde, are particularly prominent starting points, providing a reliable foundation for the C-2 stereocenter. thieme-connect.comresearchgate.net Other notable approaches commence from different chiral precursors or employ substrate-controlled reactions to achieve the desired stereochemistry.

One efficient total synthesis of this compound starts from the commercially available 10-undecenoic acid. nih.gov This methodology relies on a sequence of well-established and highly reliable asymmetric reactions. The key transformations to install the required stereocenters are a Sharpless asymmetric epoxidation to create a chiral epoxide, followed by a Miyashita boron-directed C-2 regioselective azidolysis of the corresponding tosylate. This sequence is followed by an in-situ detosylation and reduction of the azide (B81097) to furnish the target amino alcohol. nih.gov

Another powerful and widely used strategy involves the stereoselective addition of organometallic reagents to α-amino aldehydes derived from amino acids. researchgate.net Garner's aldehyde, a protected serine derivative, is a common intermediate in this context. The addition of a C9-alkyl organometallic reagent to Garner's aldehyde can proceed with high diastereoselectivity, which is often dependent on the specific reagent and reaction conditions used. For instance, the addition of 1-alkenylzirconocene chlorides in the presence of a Lewis acid like ZnBr₂ typically yields the anti-(erythro) isomer with high selectivity. researchgate.net Conversely, employing different organometallic reagents can favor the formation of the syn-(threo) isomer. researchgate.net While many syntheses target the D-erythro configuration common in natural sphingosines, the principles are directly applicable to the synthesis of this compound by selecting the appropriate starting enantiomer and reaction conditions. For example, chelation-controlled reduction of a ketone precursor using reagents like (R)-CBS can afford the desired anti alcohol with high selectivity. arkat-usa.org

A three-step reaction sequence starting from a protected serine aldehyde demonstrates a high-yielding pathway to sphingoid bases. researchgate.net This involves the diastereoselective addition of a lithium acetylide to the aldehyde. The choice of additives can direct the stereochemical outcome; for example, the addition of lithium pentadecyne in a THF/HMPT solvent system leads to the erythro-alkynol with 95% diastereoselectivity. researchgate.net Subsequent deprotection and reduction steps would complete the synthesis.

The table below summarizes key transformations and their reported efficiencies in the synthesis of related 2-amino-3-alkanol structures, illustrating the yields and selectivities achievable with modern synthetic methods.

Starting MaterialKey Reaction StepReagent/CatalystProduct ConfigurationDiastereomeric Ratio (anti:syn)Yield (%)Reference
10-Undecenoic acidAsymmetric Epoxidation & Regioselective AzidolysisSharpless catalyst; Ti(OiPr)₄, (+)-DET; NaN₃, BF₃·OEt₂(2S,3R)Not explicitly stated, but stereospecificNot explicitly stated nih.gov
(R)-Garner's aldehydeAddition of Grignard ReagentNonylmagnesium bromide(2R,3S) and (2R,3R)3:1Not explicitly stated arkat-usa.org
Keto-amine intermediateStereoselective Reduction(R)-CBS reagent(2R,3S)93:792 arkat-usa.org
Protected Serine AldehydeAddition of Alkynyl-zirconocene1-Alkenyl-zirconocene chloride / ZnBr₂erythro (anti)12–20:1Not explicitly stated researchgate.net
Protected Serine AldehydeAddition of Lithium AcetylideLithium pentadecyne / THF/HMPTerythro (anti)19:1 (95% ds)Not explicitly stated researchgate.net

Derivatization Strategies and Analogues of 2s,3r 2 Aminododecan 3 Ol

N-Functionalization and N-Substitution Reactions

The primary amino group in (2S,3R)-2-aminododecan-3-ol is a nucleophilic center that readily participates in reactions with various electrophiles. N-functionalization is a common strategy to install different substituents, thereby modulating the compound's polarity, basicity, and interaction with biological targets.

Key N-substitution reactions include:

N-Acylation: The reaction with acyl chlorides or anhydrides converts the amino group into an amide. This is a fundamental transformation in the chemistry of sphingolipids, where the amino group is typically acylated with a fatty acid to form a ceramide structure.

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Hydrogen-borrowing catalysis, which enables the use of alcohols as alkylating agents, represents a modern alternative to traditional methods. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are generally stable compounds.

Protecting Group Introduction: In multi-step syntheses, the amino group is often temporarily protected to prevent unwanted side reactions. Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). ucoz.compeptide.com These groups are introduced by reacting the amine with reagents such as di-tert-butyl dicarbonate (B1257347) (for Boc) or Cbz-chloride (for Cbz). organic-chemistry.org

Protecting GroupReagent ExampleStability/Cleavage Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonateStable to base, hydrogenolysis. Cleaved by strong acids (e.g., TFA). organic-chemistry.orgwikipedia.org
Cbz (benzyloxycarbonyl)Benzyl (B1604629) chloroformateStable to mild acid/base. Cleaved by hydrogenolysis or strong acids. peptide.com
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl, Fmoc-OSuStable to acid, hydrogenolysis. Cleaved by mild base (e.g., piperidine). organic-chemistry.orgwikipedia.org
Trityl (Triphenylmethyl)Trityl chlorideStable to base. Cleaved by mild acid hydrolysis or hydrogenolysis. nih.govucoz.com

O-Functionalization and Protecting Group Chemistry (e.g., Benzylation, Acylation)

Common O-functionalization strategies include:

O-Acylation: Esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides, typically in the presence of a base. For substrates containing both amino and hydroxyl groups, chemoselective O-acylation can be performed under acidic conditions (e.g., in trifluoroacetic acid), which protonates the amine and prevents it from reacting, allowing the alcohol to be acylated selectively. nih.gov

O-Alkylation (Ether Formation): The formation of ethers, such as benzyl or silyl (B83357) ethers, is a common strategy, particularly for protecting the hydroxyl group during synthesis. masterorganicchemistry.com

Benzylation: Benzyl ethers are formed using reagents like benzyl bromide in the presence of a strong base (e.g., NaH). They are stable across a wide range of conditions but can be removed by catalytic hydrogenolysis.

Silylation: Silyl ethers (e.g., TMS, TES, TBS, TBDPS) are widely used protecting groups due to their ease of introduction and removal. masterorganicchemistry.com They are formed by reacting the alcohol with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. Their stability to various reaction conditions and the selectivity of their removal (often using a fluoride (B91410) source like TBAF) make them highly valuable in synthesis. masterorganicchemistry.com

Protecting GroupFull NameCommon ReagentKey Features
Bn BenzylBenzyl bromide (BnBr)Stable to most conditions except hydrogenolysis. researchgate.net
Ac AcetylAcetic anhydride, Acetyl chlorideEster group, removed by basic or acidic hydrolysis.
TBS/TBDMS tert-ButyldimethylsilylTBS-ClCommon silyl ether; stable to many reagents, cleaved by fluoride ions (TBAF) or acid. masterorganicchemistry.com
THP TetrahydropyranylDihydropyran (DHP)Forms an acetal; stable to base, nucleophiles, and reducing agents. Cleaved by aqueous acid. masterorganicchemistry.com

Formation of Cyclic Derivatives

The 1,2-amino alcohol motif of this compound is ideally suited for cyclization reactions that involve both the amino and hydroxyl groups, leading to the formation of five-membered heterocyclic rings.

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. They are readily formed by the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone. organic-chemistry.orgoxfordsciencetrove.com The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. scirp.orglibretexts.orgpressbooks.pub To drive the reaction to completion, water is often removed from the reaction mixture. libretexts.org This reversible reaction can also be used as a method for protecting both the amino and hydroxyl groups simultaneously. scirp.org

Carbonyl CompoundCatalystConditionsProduct
FormaldehydeAcid (e.g., p-TsOH)Toluene, reflux (Dean-Stark)Unsubstituted Oxazolidine (B1195125)
BenzaldehydeAcid (e.g., p-TsOH)Toluene, reflux (Dean-Stark)2-Phenyl-oxazolidine
AcetoneAcid (e.g., p-TsOH)Neat or solvent, reflux2,2-Dimethyl-oxazolidine

The formation of a 1,3-oxazinane (B78680) ring requires a 1,3-relationship between the amino and hydroxyl groups. Since this compound is a 1,2-amino alcohol, it cannot directly cyclize to form a 1,3-oxazinane. This type of cyclization is characteristic of structural homologs of the title compound, such as 3-aminododecan-1-ol. In such a 1,3-amino alcohol, condensation with an aldehyde or ketone would lead to the formation of the corresponding six-membered tetrahydro-1,3-oxazinane ring under similar conditions used for oxazolidine synthesis. scirp.org

Oxazolidin-2-ones are five-membered cyclic carbamates that are valuable synthetic intermediates and structural motifs in pharmaceuticals. They can be synthesized from 1,2-amino alcohols by reaction with a carbonylating agent that bridges the nitrogen and oxygen atoms. wikipedia.org A variety of reagents can be used for this transformation, with common examples including highly reactive phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govguidechem.comguidechem.com Other effective reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI), diethyl carbonate, and chloroformates. researchgate.netnih.gov The reaction typically proceeds under basic conditions to deprotonate the alcohol and/or amine, facilitating the cyclization. guidechem.com

ReagentBaseTypical Conditions
TriphosgeneTriethylamine (Et3N), PyridineCH2Cl2, 0 °C to RT nih.govguidechem.com
1,1'-Carbonyldiimidazole (CDI)None or catalytic baseTHF, reflux
Diethyl CarbonateSodium methoxide (B1231860) (NaOMe), K2CO3High temperature or microwave irradiation researchgate.netnih.gov

Synthesis of Structural Analogues and Homologs

The synthesis of structural analogues and homologs of this compound involves modifications to the carbon skeleton. This is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. This compound is a sphingolipid analogue, a class of compounds essential to cell membrane structure and signaling. universiteitleiden.nlnih.gov

Modifications can include:

Varying Alkyl Chain Length: Homologs can be synthesized with shorter or longer alkyl chains. For example, synthetic routes starting from different fatty acids or using Wittig-type reactions with different aldehydes can systematically alter the chain length.

Introducing Unsaturation: Double or triple bonds can be incorporated into the alkyl chain to create analogues like sphingosine (B13886) or other unsaturated long-chain amino alcohols.

Modifying Functional Group Positions: Isomers with different arrangements of the amino and hydroxyl groups (e.g., 1,3-amino alcohols) can be synthesized to investigate the importance of their relative stereochemistry and position.

Adding Other Functional Groups: Analogues bearing additional functional groups, such as phenyl rings or carboxylic acids, have been synthesized. An example is (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a non-proteinogenic amino acid with a shorter C-10 backbone that is a component of several natural products. nih.govbeilstein-journals.orgnih.gov Another example involves the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) equivalents, which feature a dihydroxyphenyl group. elsevierpure.com

Analogue TypeStructural ModificationSynthetic Strategy Example
HomologChange in alkyl chain length (e.g., C10, C14, C16)Grignard addition to a protected amino aldehyde with a different chain length.
Unsaturated AnalogueIntroduction of C=C or C≡C bondsWittig reaction; alkyne addition followed by stereoselective reduction. universiteitleiden.nl
Functionalized AnalogueAddition of an aromatic ringSynthesis starting from Garner's aldehyde and an aromatic building block. elsevierpure.com
Acid AnalogueTerminal carboxylic acid groupSynthesis from carbohydrate precursors or via asymmetric aminohydroxylation of an unsaturated acid. nih.govnih.gov

Long-Chain Anti-2-Amino-3-Alkanols

This compound belongs to the broader class of long-chain anti-2-amino-3-alkanols, which are characterized by an anti-stereochemical relationship between the amino and hydroxyl groups on adjacent carbons within a long aliphatic chain. The derivatization of this core structure has been a subject of interest in medicinal chemistry, primarily driven by the antiproliferative and cytotoxic properties exhibited by these compounds.

A highly effective four-step stereoselective synthesis has been developed to produce a variety of long-chain anti-2-amino-3-alkanols, including this compound itself. nih.gov This synthetic route allows for the modification of the alkyl chain length, providing a straightforward strategy for generating a library of analogues. The primary goal of these derivatizations is to investigate the structure-activity relationship (SAR), aiming to enhance the therapeutic potential and selectivity of these compounds.

Research has demonstrated that these long-chain anti-2-amino-3-alkanols can induce cell death and inhibit cell proliferation in a dose-dependent manner. nih.gov For instance, in vitro studies have shown their efficacy against human glioblastoma cell lines, highlighting their potential as anticancer agents. nih.gov The length and nature of the alkyl chain are critical determinants of their biological activity.

Compound NameChemical StructureKey Features
This compoundC12H27NOC12 alkyl chain
Spisulosine (ES-285)C16H35NOC16 alkyl chain
Deacetylated Clavaminol HC14H31NOC14 alkyl chain with unsaturation
Xestoaminol CC14H31NOC14 alkyl chain

Table 1: Examples of Long-Chain Anti-2-Amino-3-Alkanols

Relationship to Clavaminols and Xestoaminols

The structural and biological significance of this compound is further underscored by its close relationship to two other families of marine-derived natural products: the Clavaminols and the Xestoaminols. These compounds are also classified as long-chain amino alcohols and share the 1-deoxysphingoid backbone, a structural motif that is crucial for their bioactivity.

Clavaminols , first isolated from the Mediterranean ascidian Clavelina phlegraea, are a series of 2-amino-3-alkanols that exhibit potent cytotoxic and pro-apoptotic properties. researchgate.net For example, Clavaminol A, which is (2R,3S)-2-aminododecan-3-ol, is an enantiomer of the subject compound and has shown significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net The synthesis of various Clavaminols, such as Clavaminol A, B, C, and H, has been achieved, allowing for a more detailed investigation of their biological profiles. nih.govresearchgate.net

Xestoaminols , originally isolated from the marine sponge Xestospongia sp., also share the same core structure. Xestoaminol C, for instance, is (2S,3R)-2-aminotetradecan-3-ol, differing from this compound only by the length of its alkyl chain (C14 vs. C12). nih.gov Comparative studies on the cytotoxic activities of stereoisomers of Clavaminol A and Xestoaminol C have revealed that the stereochemistry at the C-2 and C-3 positions, as well as the nature of the alkyl chain, significantly influences their potency as inhibitors of cell proliferation. researchgate.net It has been observed that stereoisomers with a syn-configuration tend to exhibit greater antiproliferative effects compared to their anti-counterparts. researchgate.net

The synthetic accessibility of this compound and its close structural resemblance to the biologically active Clavaminols and Xestoaminols make it an invaluable template for the design and synthesis of novel analogues with potentially enhanced therapeutic properties. The exploration of different alkyl chain lengths, degrees of unsaturation, and stereochemical arrangements continues to be a promising avenue in the quest for more effective and selective anticancer agents.

Compound FamilyRepresentative CompoundSource OrganismKey Structural Features
This compound This compoundMarine-derivedC12 saturated alkyl chain, anti-2-amino-3-ol
Clavaminols Clavaminol A ((2R,3S)-2-aminododecan-3-ol)Clavelina phlegraea (ascidian)Varied alkyl chain lengths and unsaturation, anti-2-amino-3-ol
Xestoaminols Xestoaminol C ((2S,3R)-2-aminotetradecan-3-ol)Xestospongia sp. (sponge)Varied alkyl chain lengths, anti-2-amino-3-ol

Table 2: Structural Relationship of this compound with Clavaminols and Xestoaminols

Stereochemical Analysis and Absolute Configuration Elucidation

Methods for Absolute Stereochemistry Determination

The absolute configuration at the C-2 and C-3 positions has been unequivocally assigned as (2S, 3R) through a combination of spectroscopic and comparative methods.

Circular dichroism (CD) spectroscopy is a powerful technique for elucidating the stereochemistry of chiral molecules. jascoinc.comwikipedia.org For (2S,3R)-2-Aminododecan-3-ol, this method was applied to a dibenzoyl derivative. researchgate.net The interaction of the benzoate (B1203000) chromophores, introduced by derivatization, results in characteristic CD spectra. researchgate.netnih.gov The observed Cotton effects, which are the differential absorption of left and right circularly polarized light, are compared to those of structurally defined model compounds. canterbury.ac.nz This comparison allows for the unambiguous assignment of the absolute configuration. researchgate.net The exciton (B1674681) chirality method, a principle within CD spectroscopy, has been instrumental in assigning the absolute configuration of similar amino alcohols. nih.gov

The absolute stereochemistry of this compound has also been confirmed by correlation with known optically active standards. This involves comparing its properties, such as optical rotation, with those of compounds whose absolute configurations have been previously established. researchgate.net This method provides a reliable and independent verification of the stereochemical assignment.

Determination of Relative Stereochemistry

The relative orientation of the amino and hydroxyl groups on the carbon backbone is critical and has been determined using advanced spectroscopic and analytical techniques.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Correlation Spectroscopy (COSY), is a key tool for determining the relative stereochemistry of molecules. longdom.orglibretexts.orgyoutube.com By analyzing the coupling constants between protons on adjacent carbon atoms (H-2 and H-3), the anti or syn relationship of the substituents can be established. ull.es The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, which in turn reflects the relative stereochemistry. libretexts.org For this compound, the observed coupling constants are consistent with an anti configuration, where the amino and hydroxyl groups are on opposite sides of the carbon chain. ull.es

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound. jhu.edulibretexts.org By diffracting X-rays through a single crystal of a suitable derivative of this compound, a detailed electron density map can be generated. This map reveals the precise spatial arrangement of each atom, confirming the relative and absolute stereochemistry. researchgate.netrcsb.org

Diastereoselectivity and Enantioselectivity Control in Synthetic Routes

The synthesis of this compound with high stereochemical purity presents a significant challenge. Various synthetic strategies have been developed to control both the diastereoselectivity (the formation of one diastereomer over another) and enantioselectivity (the formation of one enantiomer over the other).

One successful approach involves the diastereoselective reduction of an α-amino ketone precursor. researchgate.net Chelation-controlled hydride reduction, for instance, can lead to the desired anti amino alcohol with high diastereoselectivity. ull.es Another key strategy is the Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective opening of the epoxide with an azide (B81097). nih.govlibretexts.org This method allows for the precise installation of the amino and hydroxyl groups with the correct stereochemistry.

The use of chiral catalysts and auxiliaries is central to achieving high enantioselectivity. libretexts.orgbeilstein-journals.org For example, the use of diethyl tartrate (DET) as a chiral ligand in the Sharpless epoxidation directs the reaction to form one specific enantiomer of the epoxide, which is then converted to the desired this compound. libretexts.org The choice of organometallic reagents in addition reactions to α-amino aldehydes also plays a crucial role in determining the diastereoselectivity of the resulting amino alcohol. ull.es Non-chelation controlled additions typically favor the formation of the anti product. ull.es

Table of Research Findings on Stereochemical Control

Synthetic MethodKey Reagents/CatalystsStereochemical OutcomeReference
Chelation-Controlled Hydride ReductionHydride source, Lewis acidHigh diastereoselectivity for anti isomer ull.es
Sharpless Asymmetric EpoxidationTi(OiPr)₄, DET, t-BuOOHHigh enantioselectivity nih.govlibretexts.org
Regioselective AzidolysisBoron trifluoride etherateC-2 regioselectivity nih.gov
Nucleophilic addition to α-amino aldehydesGrignard reagentsHigh diastereoselectivity for anti isomer ull.es

Role As a Chiral Building Block and Ligand in Asymmetric Catalysis

Applications in Enantioselective Transformations

The chiral backbone of (2S,3R)-2-aminododecan-3-ol and its derivatives has proven effective in directing the stereochemical outcome of several important classes of enantioselective transformations.

Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. scielo.br Ligands derived from amino alcohols, including those with a structural resemblance to this compound, have been successfully employed as chiral catalysts in the addition of diethylzinc to aldehydes. scielo.brmdpi.comresearchgate.net This reaction is a benchmark for testing the efficacy of new chiral ligands. researchgate.net The general principle involves the formation of a chiral catalyst in situ by the reaction of the amino alcohol ligand with diethylzinc. This chiral complex then coordinates with the aldehyde, creating a chiral environment that directs the nucleophilic attack of an ethyl group from another diethylzinc molecule to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. scielo.br

Research has shown that the enantioselectivity of this reaction is highly dependent on the structure of the chiral ligand. mdpi.comu-szeged.hu For instance, aminodiol derivatives have been shown to be reliable chiral catalysts in the enantioselective addition of diethylzinc to both aromatic and aliphatic aldehydes, achieving moderate to good enantioselectivities. u-szeged.hu The N-substituent on the amino alcohol can significantly influence the enantiomeric excess (ee) of the product. u-szeged.hu

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Aminodiol Ligands

AldehydeChiral LigandEnantiomeric Excess (ee) (%)Yield (%)Reference
BenzaldehydePinane-based aminodiolUp to 87%Good u-szeged.hu
Various Aromatic Aldehydes(S)-N-(4-methoxyphenethyl)-3-phenyl-2-(tosylamino)propanamideUp to 87%- sioc-journal.cn
Various Aromatic and Aliphatic AldehydesPinane-based 3-amino-1,2-diolHigh (e.g., 80% with (R) selectivity)- mdpi.com
Aromatic Aldehydesβ-hydroxy oxazolines from (+)-camphorUp to 96%88-98% scielo.br

This table is illustrative and compiles data from various studies on similar amino alcohol-based ligands to demonstrate the general effectiveness in this type of reaction.

Intramolecular Cyclization Reactions (e.g., Radical Cyclisation, [2+2] Photocycloaddition)

Intramolecular reactions, where two reacting groups are present within the same molecule, are powerful tools for constructing cyclic structures. wikipedia.orgmasterorganicchemistry.com The use of chiral auxiliaries or catalysts derived from scaffolds like this compound can control the stereochemistry of these cyclizations.

In the context of radical cyclizations, a chiral auxiliary can direct the formation of new stereocenters during the ring-closing process. While direct examples using this compound are not prevalent in the searched literature, the principle relies on the chiral moiety influencing the conformation of the transition state, thereby favoring the formation of one diastereomer over the other. sustech.edu.cn

Similarly, in intramolecular [2+2] photocycloadditions, tethering two alkene groups with a chiral linker can lead to the formation of enantiomerically enriched cyclobutane (B1203170) rings. wikipedia.org The chiral tether restricts the possible modes of cycloaddition, leading to a stereoselective outcome. wikipedia.org Although specific use of this compound as the tether was not explicitly found, its di-functional nature makes it a potential candidate for such applications.

Grignard Addition Reactions

Grignard reagents are highly reactive organometallic compounds widely used for forming carbon-carbon bonds through addition to carbonyl groups. adichemistry.comleah4sci.com The stereoselective addition of Grignard reagents to aldehydes and ketones can be achieved using chiral ligands. The mechanism often involves the formation of a chiral magnesium alkoxide complex that directs the nucleophilic attack of the Grignard reagent. libretexts.org

The synthesis of anti-β-amino alcohols, a class of compounds to which this compound belongs, can be achieved with high stereoselectivity through the addition of Grignard reagents to α-N,N-dibenzylamino aldehydes. ull.es This method, developed by Manfred T. Reetz, is a cornerstone in the synthesis of this structural motif. ull.es The diastereoselectivity of the addition is dependent on whether the reaction proceeds through a chelating or non-chelating transition state. ull.es

Design and Synthesis of Chiral Ligands and Auxiliaries based on the Aminodiol Scaffold

The 1,2-amino alcohol functionality present in this compound is a key structural feature in many successful chiral ligands and auxiliaries. ull.esmdpi.comorgsyn.orgnih.gov These can be synthesized from readily available chiral starting materials, including natural products. mdpi.com The synthesis often involves the modification of the amino and hydroxyl groups to create bidentate or tridentate ligands capable of coordinating with metal centers. nih.govdicp.ac.cn

For example, C2-symmetric bis(oxazoline) ligands, which are highly effective in a range of catalytic asymmetric reactions, can be synthesized from amino alcohols. orgsyn.org Similarly, thiophene-based chiral ligands have been prepared from enantiopure amino alcohols and have shown utility in copper-catalyzed asymmetric reactions. nih.gov The synthesis of these ligands typically involves the reaction of the amino alcohol with a dicarboxylic acid chloride or a similar bifunctional molecule to create the desired ligand architecture. nih.gov

Mechanistic Insights into Chiral Catalysis and Selectivity

Understanding the mechanism of chiral catalysis is crucial for the rational design of more efficient and selective catalysts. In the case of the diethylzinc addition to aldehydes catalyzed by amino alcohol ligands, the proposed mechanism involves the formation of a dimeric zinc complex. scielo.br The chiral ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with the aldehyde and another molecule of diethylzinc. The chiral environment created by the ligand dictates the facial selectivity of the ethyl group transfer to the aldehyde, leading to the observed enantioselectivity. scielo.br

The steric and electronic properties of the ligand play a critical role in determining the outcome of the reaction. For instance, bulky substituents on the ligand can enhance enantioselectivity by creating a more defined chiral pocket. scielo.br The nature of the N-substituent on the amino alcohol has also been shown to be a determining factor for the enantioselectivity. u-szeged.hu Molecular modeling can be a powerful tool to understand the catalyst-substrate interactions and to predict the stereochemical outcome of the reaction. mdpi.com

Theoretical and Computational Investigations

Molecular Modeling for Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational preferences of molecules like (2S,3R)-2-aminododecan-3-ol. Conformational analysis, often performed using computational software, helps in identifying the most stable arrangements of atoms in a molecule, which in turn influences its physical and biological properties. conicet.gov.arsapub.org

The process typically begins with the generation of a 3D structure of the molecule. This can be followed by energy minimization using force fields like MMFF94 to find a low-energy starting conformation. sapub.org To explore the conformational space more broadly, stochastic methods such as the Boltzmann jump procedure can be employed. In this method, the torsion angles of the molecule are randomly altered, and the resulting conformations are accepted or rejected based on the Metropolis criterion, allowing for an efficient search of the potential energy surface. leidenuniv.nl

Prediction of Stereoselectivity and Reaction Pathways

The stereochemistry of this compound, with its two chiral centers, is crucial for its biological activity. Computational methods can be employed to predict the stereochemical outcome of synthetic reactions leading to this and related amino alcohols. The synthesis of enantiomerically pure anti-β-amino alcohols, such as this compound, has been achieved with high stereoselectivity. ull.es

One common synthetic route involves the nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) to an α-amino aldehyde. The stereochemical course of this reaction can often be predicted by models like the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the aldehyde. This model generally predicts a non-chelating pathway for the nucleophilic attack, leading to the observed anti diastereomer with high enantiomeric purity (>98% ee). ull.es

Furthermore, computational studies can help elucidate reaction mechanisms. For instance, in the ring-opening of 2,3-epoxy alcohols, quantum mechanical studies have suggested a novel endo-mode epoxide opening through an intramolecular boron chelate, which explains the observed C2 selectivity. acs.org Such theoretical insights are invaluable for optimizing reaction conditions to achieve the desired stereoisomer.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. mdpi.comabinit.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can provide accurate geometries and energies for molecules like this compound. nih.gov

These calculations are fundamental to understanding the molecule's reactivity. By determining the optimized molecular structure, researchers can gain insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape. nih.gov DFT can also be used to calculate various molecular properties, including ionization potential, electron affinity, and chemical hardness, which are derived from the energies of the frontier molecular orbitals. conicet.gov.ar

Computational Method Basis Set Properties Calculated Reference
Density Functional Theory (DFT)6-31G**Optimized geometry, HOMO/LUMO energies, spin density nih.gov
Density Functional Theory (DFT)LanL2DZGeometrical parameters, vibrational spectra, NBO analysis, HOMO/LUMO analysis conicet.gov.ar
Density Functional Theory (DFT)B3LYP/6-311++G(d,p)Reactivity descriptors (chemical potential, hardness, electrophilicity) mdpi.com

Analysis of Electronic Structure (e.g., HOMO-LUMO Interactions)

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comyoutube.com

The energy gap between the HOMO and LUMO is an important indicator of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net

In the context of this compound, the HOMO would likely be associated with the lone pair of electrons on the nitrogen or oxygen atoms, making these sites nucleophilic. The LUMO, on the other hand, would be an antibonding orbital, likely associated with the C-N or C-O bonds. youtube.com Analysis of the HOMO and LUMO energy levels and their spatial distribution can help predict how the molecule will interact with other reagents. For instance, in a reaction, the HOMO of a nucleophile will interact with the LUMO of an electrophile. youtube.com

DFT calculations are commonly used to determine the energies and shapes of the HOMO and LUMO. nih.govresearchgate.net This information can be used to calculate global reactivity descriptors such as electronegativity, chemical potential, and global hardness, providing a quantitative measure of the molecule's reactivity. conicet.gov.arresearchgate.net

Orbital Description Role in Reactivity
HOMO Highest Occupied Molecular OrbitalElectron-donating capacity (nucleophilicity)
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting capacity (electrophilicity)

Solvent Effects on Reactivity and Stereocontrol

The solvent in which a reaction is carried out can have a significant impact on its rate, selectivity, and stereochemical outcome. For reactions involving charged or polar species, polar solvents can stabilize intermediates and transition states, thereby influencing the reaction pathway.

In the synthesis of sphingosine (B13886) derivatives, which are structurally related to this compound, the choice of solvent and counter-ion was shown to have a dramatic effect on the stereoselectivity of the reaction. For example, the addition of a lithiated acetylide to an aldehyde in a mixture of THF and HMPA (a polar aprotic solvent) resulted in the anti addition product with 90% diastereomeric excess. In contrast, using a zinc salt in ether (a less polar solvent) favored the formation of the syn product, also with 90% diastereomeric excess. escholarship.org

Computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. These models can help to rationalize and predict the influence of the solvent on the stability of different conformations and transition states, thus providing a deeper understanding of how the solvent mediates reactivity and stereocontrol.

Emerging Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The demand for enantiomerically pure aminodiols has catalyzed research into greener and more efficient manufacturing processes, moving away from stoichiometric reagents and harsh conditions toward catalytic and environmentally benign alternatives.

A significant trend is the adoption of biocatalysis, which offers mild reaction conditions and high selectivity. acs.org Chemoenzymatic strategies are being developed to produce aminodiol intermediates with high precision. acs.org For instance, the one-pot synthesis of an aminodiol intermediate for the antibiotic florfenicol (B1672845) was achieved using engineered transketolase (TK) and ω-transaminase (TA) enzymes, demonstrating a highly stereoselective route from a simple aldehyde. acs.org Similarly, a three-component strategy combining aldolase (B8822740) enzymes with imine reductases (IREDs) has been developed for the stereoselective synthesis of amino-diols and amino-polyols, highlighting a powerful biocatalytic alternative to traditional chemical methods. acs.orgcsic.es

Parallel to biocatalysis, principles of green chemistry are being integrated into traditional synthetic routes. beilstein-journals.org Key principles include waste prevention, maximizing atom economy, and using safer solvents and catalysts. citrefine.comathensjournals.gr The use of water as a reaction solvent, for example, has been shown to significantly accelerate tandem reactions for creating heterocyclic structures, offering an environmentally sustainable approach. rsc.org The development of one-pot multicomponent reactions and the use of recoverable catalysts are also central to improving the efficiency and sustainability of synthesis. beilstein-journals.orgmdpi.com

The total synthesis of (2S,3R)-2-Aminododecan-3-ol has been reported starting from commercially available 10-undecenoic acid. nih.govresearchgate.net Key steps in this synthesis include Sharpless asymmetric epoxidation and regioselective azidolysis. nih.govresearchgate.net Future challenges lie in adapting such multi-step syntheses to incorporate green chemistry principles, such as replacing hazardous reagents, reducing the number of derivatization steps, and improving energy efficiency, potentially through flow chemistry or microwave-assisted synthesis. athensjournals.grresearchgate.net

Exploration of Novel Catalytic Systems Based on the Aminodiol Core

The inherent chirality of the aminodiol structure makes it an excellent scaffold for developing chiral ligands and catalysts for asymmetric synthesis. ucl.ac.uk Monoterpene-based aminodiols, for instance, have proven to be effective chiral catalysts in a variety of stereoselective transformations. mdpi.com

A primary application for aminodiol-based catalysts is in the enantioselective addition of organometallic reagents to aldehydes. mdpi.comnih.gov Libraries of aminodiols have been synthesized and screened as catalysts in the model reaction of diethylzinc (B1219324) addition to benzaldehyde, achieving moderate to excellent enantioselectivities (up to 94% ee). mdpi.comnih.gov Interestingly, the conversion of these secondary aminodiols into their corresponding 1,3-oxazine derivatives can result in catalysts that produce the opposite enantiomer of the product, providing a switchable system for chiral control. mdpi.comnih.gov

The structural features of the aminodiol, such as the substituents on the nitrogen atom, significantly influence the catalytic activity and stereoselectivity. mdpi.com Research on steviol-based aminodiols showed that N-benzyl substitution was a crucial element for certain activities. nih.gov For this compound, the long alkyl chain is a distinguishing feature that could be exploited in catalytic systems, potentially influencing solubility in nonpolar media or creating unique steric environments around the catalytic center. Further research is needed to explore how this lipophilic chain can be leveraged in catalyst design, for example, in micellar catalysis or in reactions conducted in hydrophobic solvents.

Table 1: Performance of Various Aminodiol-Based Catalytic Systems in the Addition of Diethylzinc to Benzaldehyde
Catalyst TypeStarting MaterialKey FeatureEnantiomeric Excess (ee)Product ConfigurationReference
Monoterpene-based Aminodiol(-)-8,9-dihydroperillaldehydePrimary aminodiol68%S mdpi.com
Monoterpene-based 1,3-Oxazine(-)-8,9-dihydroperillaldehydeRing-closed N-benzyl derivative94%R mdpi.com
Isopulegol-based Aminodiol(-)-IsopulegolPrimary aminodiolModerateOpposite selectivity to aminotriols mdpi.com
Steviol-based AminodiolSteviosideN-benzyl substitutedNot specified for this reactionNot specified nih.gov

Advanced Spectroscopic Characterization Techniques for Stereochemical Assignments

The precise determination of the relative and absolute stereochemistry of aminodiols is fundamental to understanding their function and application. A suite of advanced spectroscopic techniques is employed to unambiguously assign the configuration of complex molecules like this compound. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the structure and relative stereochemistry. numberanalytics.com One-dimensional (¹H and ¹³C) NMR provides initial structural verification. mdpi.com For complex stereochemical analysis, two-dimensional (2D) NMR techniques are indispensable. numberanalytics.com

COSY (Correlation Spectroscopy) identifies proton-proton spin couplings, helping to establish the connectivity of the carbon backbone. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space interactions between protons, which is crucial for determining the relative configuration of stereocenters. numberanalytics.commdpi.com For example, NOESY experiments on pinane-based aminodiols were used to clarify their relative stereochemistry. nih.gov

Circular Dichroism (CD) Spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. researchgate.net This technique is particularly effective for derivatives of 2-amino-3-alkanols. The absolute stereochemistry of this compound, isolated from the ascidian Clavelina oblonga, was definitively established through CD analysis of its N,O-dibenzoyl derivative. researchgate.netnih.gov This chiroptical method relies on the exciton (B1674681) coupling between the benzoate (B1203000) chromophores, which generates a characteristic CD spectrum that can be correlated to a specific absolute configuration. nih.gov

Other advanced methods include:

Chiral Derivatizing Agents: Using agents like α-methoxy-α-phenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to create diastereomeric esters or amides allows for their distinction by NMR, enabling the determination of enantiomeric purity. rsc.org

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the most definitive assignment of both relative and absolute stereochemistry. nih.gov

Table 2: Comparison of Techniques for Stereochemical Assignment of Aminodiols
TechniqueInformation ProvidedAdvantagesLimitationsReference
2D NMR (COSY, NOESY)Relative Stereochemistry, ConnectivityProvides detailed structural information in solutionDoes not directly give absolute configuration numberanalytics.comnih.gov
Circular Dichroism (CD)Absolute StereochemistryHighly sensitive; applicable to molecules in solution; established for dibenzoyl derivatives of aminodiolsRequires a suitable chromophore; may require derivatization researchgate.netnih.gov
X-ray CrystallographyAbsolute and Relative StereochemistryUnambiguous 3D structureRequires a high-quality single crystal nih.gov
NMR with Chiral Derivatizing AgentsEnantiomeric Purity, Absolute Configuration (by correlation)Fast and uses standard NMR hardwareRequires derivatization; potential for kinetic resolution rsc.org

Bio-Inspired Synthesis of Related Complex Natural Products (excluding biological activity)

The 2-amino-3-ol motif is a key structural feature in a wide array of natural products, including sphingolipids, amino sugars, and alkaloids. ucl.ac.ukull.es Consequently, this compound serves as a valuable chiral building block, or "synthon," for the construction of more complex, biologically relevant molecules. ucl.ac.ukresearchgate.net

The synthesis of such natural products often involves using the pre-existing stereocenters of the aminodiol to guide the stereochemistry of subsequent reactions. The amino and hydroxyl groups provide versatile handles for further chemical elaboration. For example, syntheses of spisulosine, clavaminols, and xestoaminol C have been achieved using a strategy centered on the stereoselective formation of the anti-2-amino-3-alkanol core. researchgate.net

A total synthesis of this compound itself was achieved from 10-undecenoic acid, demonstrating a pathway from a simple precursor to this chiral synthon. nih.govacs.org This synthon can then be incorporated into larger molecular frameworks. Bio-inspired synthetic strategies might involve, for instance, the acylation of the amino group and the etherification or esterification of the hydroxyl group to build up the backbones of complex lipids or polyketides. mdpi.com The challenge in this field is not only the construction of the target molecule but also doing so with high stereocontrol and efficiency, often mimicking hypothetical biosynthetic pathways. nih.govmdpi.com

Q & A

Q. What are the established methods for synthesizing (2S,3R)-2-Aminododecan-3-ol?

The enantioselective synthesis of this compound typically involves Sharpless asymmetric epoxidation and Miyashita's boron-directed C-2 regioselective azidolysis starting from commercially available 10-undecenoic acid. Key steps include:

  • Epoxidation to generate stereochemical control at C2 and C3.
  • Azidolysis to introduce the amino group with high regioselectivity.
  • Sequential reduction and detosylation to yield the final amino alcohol.
    Purification is achieved via chromatography, and structural confirmation relies on NMR and IR spectroscopy .

Q. What biological activities have been reported for this compound?

The compound exhibits potent antifungal activity , particularly against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.7 µg/mL in disk diffusion assays. It was isolated from the ascidian Clavelina oblonga and shows selective inhibition of fungal growth without significant cytotoxicity to mammalian cells .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • 1H and 13C NMR spectroscopy to confirm stereochemistry and regioselectivity (e.g., δ = 1.70 ppm for NH/OH protons, δ = 3.76 ppm for H-2 proton in CDCl3) .
  • IR spectroscopy for functional group identification (e.g., 3684 cm⁻¹ for OH, 3028 cm⁻¹ for NH) .
  • Optical rotation measurements (e.g., [α]D = -43.9°) to verify enantiomeric purity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantiomeric excess is achieved through chiral auxiliaries (e.g., Sharpless epoxidation catalysts) and boron-mediated stereochemical control during azidolysis. Post-synthesis, diastereomers can be resolved using chiral column chromatography or recrystallization in polar solvents. Contaminants are identified via 2D NMR (COSY, HSQC) to distinguish overlapping signals .

Q. How do structural modifications impact antifungal efficacy?

Studies on analogous compounds (e.g., xestoaminols, crucigasterins) reveal that:

  • Alkyl chain length (C12 in this compound) balances hydrophobicity and membrane penetration.
  • Stereochemistry at C2 and C3 is critical: the (2S,3R) configuration enhances binding to fungal ergosterol biosynthesis enzymes.
  • Hydroxyl and amino group positioning influences hydrogen bonding with target proteins .

Q. What is the molecular mechanism underlying its antifungal activity?

The compound disrupts fungal membrane integrity by inhibiting ergosterol biosynthesis , a key component of fungal cell membranes. This is supported by its structural similarity to sphingosine derivatives, which are known to interfere with lipid raft formation. Mechanistic studies using fluorescence microscopy and membrane permeability assays are recommended to validate this hypothesis .

Q. How can conflicting NMR data during structural elucidation be resolved?

Contradictions in NMR assignments (e.g., overlapping diastereomer signals) are addressed by:

  • 2D NMR experiments (HSQC, COSY) to correlate proton and carbon shifts.
  • Variable temperature NMR to reduce signal broadening caused by dynamic processes.
  • Comparative analysis with synthetic standards of known configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.